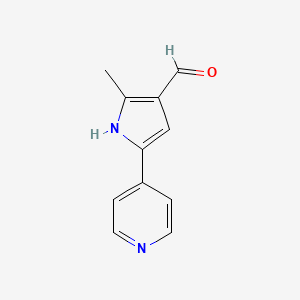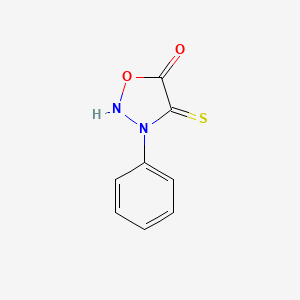
Triethyl(octyl)phosphonium chloride
Overview
Description
Triethyl(octyl)phosphonium chloride is a quaternary phosphonium salt, which is a type of organophosphorus compound. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phosphonium cation, where the phosphorus atom is bonded to three ethyl groups and one octyl group, and a chloride anion.
Mechanism of Action
Target of Action
Triethyl(octyl)phosphonium chloride, also known as CYPHOS IL 541W, is a type of ionic liquid Tertiary phosphines, a group to which this compound belongs, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .
Mode of Action
The mode of action of this compound involves the generation of phosphine-centered radical species. These radicals are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
It’s known that tertiary phosphines, including this compound, can participate in single-electron-transfer (set) reactions .
Pharmacokinetics
It’s worth noting that ionic liquids, including this compound, have been developed for postcombustion co2 capture applications . This suggests that the compound may have unique interactions with its environment that could influence its bioavailability.
Result of Action
The generation of phosphine-centered radical species and their involvement in set reactions can lead to various organic transformations . This suggests that the compound could have significant effects at the molecular level, potentially leading to novel synthetic products.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the anions of AHA ILs, a group to which this compound belongs, play a significant role in tuning anion–CO2 complexation . In addition, AHAs are able to trigger the abstraction of acidic protons located at the α position of phosphonium cations by forming hydrogen bonds between cations and anions, eventually leading to cation-driven CO2 complexation . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by its chemical environment.
Biochemical Analysis
Biochemical Properties
Tertiary phosphines, including Triethyl(octyl)phosphonium chloride, have been known to promote various modern organic transformations . They can generate phosphine-centered radical species via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .
Molecular Mechanism
It is known that tertiary phosphines can generate phosphine-centered radical species, which can give rise to many unprecedented activation modes and reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(octyl)phosphonium chloride can be synthesized through the reaction of triethylphosphine with octyl chloride. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:
P(C2H5)3+C8H17Cl→[P(C2H5)3C8H17]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Triethyl(octyl)phosphonium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride anion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to regenerate the corresponding phosphine and alkyl halide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide, cyanide, and alkoxide ions. These reactions typically occur in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Nucleophilic Substitution: Formation of new phosphonium salts with different anions.
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of triethylphosphine and octyl chloride.
Scientific Research Applications
Triethyl(octyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tetraethylphosphonium chloride: Similar structure but with four ethyl groups instead of an octyl group.
Triethyl(methyl)phosphonium chloride: Contains a methyl group instead of an octyl group.
Triethyl(butyl)phosphonium chloride: Contains a butyl group instead of an octyl group.
Uniqueness
Triethyl(octyl)phosphonium chloride is unique due to the presence of the long octyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications involving interactions with lipid membranes and phase-transfer catalysis.
Properties
IUPAC Name |
triethyl(octyl)phosphanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.ClH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPXEWHDUIWHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CC)(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)


![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)


![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)


